Ring Saturation Confers Reduced CYP2D6 Inhibition Liability vs. Tetrahydroisoquinoline Scaffolds
In a direct medicinal chemistry optimization campaign, the introduction of a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline (TIQ) ring to yield the 5,6,7,8-tetrahydro-1,6-naphthyridine series resulted in a substantial reduction of CYP2D6 enzyme inhibition compared to the parent TIQ scaffold [1]. This modification directly addresses a common liability in amine-containing drug candidates. The best compound from the tetrahydronaphthyridine series (compound 30) exhibited a CYP2D6 inhibition profile described as 'diminished' and 'cleaner off-target in vitro safety profile' relative to the first-generation TIQ15 and the clinical candidate AMD11070 [1].
| Evidence Dimension | CYP2D6 enzyme inhibition |
|---|---|
| Target Compound Data | 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold (compound 30 derivative): diminished CYP2D6 activity vs. comparators |
| Comparator Or Baseline | Tetrahydroisoquinoline (TIQ15) and AMD11070: higher CYP2D6 inhibition |
| Quantified Difference | Not explicitly quantified as a fold-change value; reported as qualitative 'greatly reduced' and 'diminished' activity |
| Conditions | In vitro CYP450 inhibition assay panel |
Why This Matters
For procurement supporting lead optimization programs, the tetrahydronaphthyridine scaffold offers a pre-validated path to reducing CYP2D6-mediated drug-drug interaction risk.
- [1] Jecs E, Tahirovic YA, Wilson RJ, et al. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. J Med Chem. 2022. View Source
